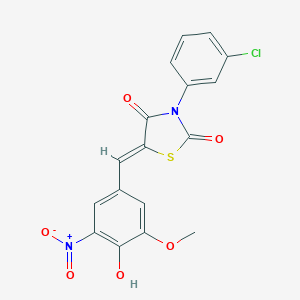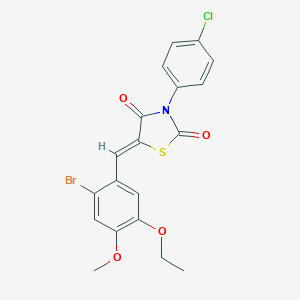
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic derivative of the natural compound curcumin. It has been found to have potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. It can also inhibit the activation of pro-inflammatory cytokines and reduce neuroinflammation.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It can increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is that it has been extensively studied in animal models and has shown promising results. Another advantage is that it has low toxicity and is well-tolerated in animals. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen.
Future Directions
There are several future directions for the study of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate the mechanism of action and optimize the dosage and treatment regimen. Another direction is to study the effects of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be modified to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic derivative of curcumin that has potential therapeutic effects on various diseases. It has been extensively studied in animal models and has shown promising results. However, the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen. Further research is needed to fully understand the potential of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent.
Synthesis Methods
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is synthesized by reacting 3-chlorobenzaldehyde with 4-hydroxy-3-methoxy-5-nitrobenzene-1,2-diamine to form a Schiff base intermediate. The intermediate is then reacted with thiazolidine-2,4-dione in the presence of a catalyst to form 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models (Chen et al., 2018). In Parkinson's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to protect dopaminergic neurons and improve motor function in animal models (Chen et al., 2019). In traumatic brain injury, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce brain edema and improve neurological function in animal models (Yan et al., 2017).
properties
Product Name |
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C17H11ClN2O6S |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClN2O6S/c1-26-13-6-9(5-12(15(13)21)20(24)25)7-14-16(22)19(17(23)27-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
InChI Key |
PADTZIJWSMJYJO-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)
![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)


